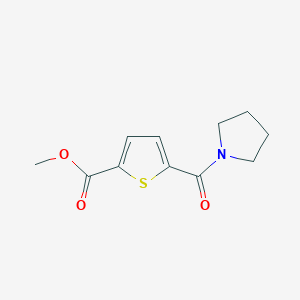

Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate

Overview

Description

Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with a pyrrolidine-1-carbonyl group and a methyl ester group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

Reduction: Reduction of the carbonyl group to alcohols.

Substitution: Electrophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nitrating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols .

Scientific Research Applications

Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Compounds like suprofen and articaine, which have similar thiophene ring structures and biological activities.

Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which share the pyrrolidine ring structure and have diverse biological activities.

Uniqueness

Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate is unique due to its specific combination of a thiophene ring and a pyrrolidine-1-carbonyl group, which may confer distinct biological activities and chemical properties compared to other thiophene or pyrrolidine derivatives .

Biological Activity

Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrrolidine and subsequent esterification processes. The following general synthetic route is often employed:

- Formation of Thiophene Derivative : Start with commercially available thiophene-2-carboxylic acid.

- Pyrrolidine Attachment : React with pyrrolidine under acidic conditions to form the pyrrolidine derivative.

- Methyl Ester Formation : Convert the carboxylic acid to a methyl ester using methanol and an acid catalyst.

Biological Activity

This compound exhibits several biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiophene compounds, including this compound, show significant anticancer properties. For example, a study evaluated the cytotoxic effects on A549 lung adenocarcinoma cells, revealing that certain modifications to the thiophene structure enhance its efficacy against cancer cells while maintaining low toxicity to normal cells .

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| This compound | 15 | A549 (Lung Cancer) | |

| Cisplatin | 10 | A549 (Lung Cancer) | Standard |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results against various microbial strains. A notable study indicated that modifications in the thiophene structure could lead to enhanced activity against multidrug-resistant Staphylococcus aureus strains, which are significant pathogens in clinical settings .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MDR) | 0.031 - 0.12 µg/mL |

| E. coli | >1 µg/mL |

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It can interact with cellular receptors that regulate apoptosis and cell cycle progression.

- Antibacterial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial activity.

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against various cancer cell lines. The results indicated a selective cytotoxic effect on cancerous cells while sparing non-cancerous cells, suggesting a favorable therapeutic index .

Case Study 2: Antimicrobial Resistance

A separate investigation focused on the compound's efficacy against resistant strains of bacteria. The findings highlighted its potential as a lead compound for developing new antibiotics targeting resistant pathogens .

Properties

IUPAC Name |

methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-15-11(14)9-5-4-8(16-9)10(13)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKIEDIIUUAJMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679773 | |

| Record name | Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921596-43-2 | |

| Record name | Methyl 5-(pyrrolidine-1-carbonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.